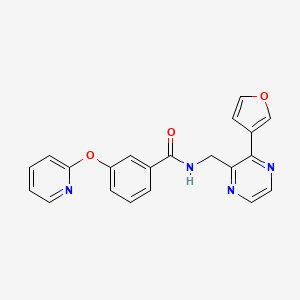

N-((3-(呋喃-3-基)吡嗪-2-基)甲基)-3-(吡啶-2-氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

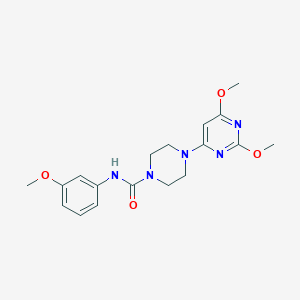

The compound N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a complex organic molecule that may be of interest in various chemical and pharmacological studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including N-methylation, reduction, condensation, and oxidation reactions. For instance, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole as described in the first paper involves N-methylation of 5-nitro-1H-indazole, followed by reduction, condensation with furoyl chloride, and subsequent oxidation . These methods could potentially be adapted for the synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide by modifying the starting materials and reaction conditions to incorporate the pyrazin and pyridinyl-oxy functional groups.

Molecular Structure Analysis

The molecular structure of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide would likely feature several heterocyclic components, such as the furan and pyrazine rings, as well as an amide linkage. These structural motifs are known to influence the chemical behavior and interaction of molecules with biological targets. The presence of a pyridinyl-oxy group could also affect the molecule's electronic distribution and potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under certain conditions, while the heterocyclic rings might participate in electrophilic substitution reactions. The synthesis paper discusses transformations such as formylation and acylation, which could be relevant for modifying the compound to enhance its properties or to create derivatives for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide would be determined by its molecular structure. The compound is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents. Its stability could be assessed by studying its behavior under various conditions, such as exposure to light, heat, or oxidizing agents. The presence of heteroatoms might confer the ability to form hydrogen bonds, influencing its solubility in water and interaction with biological molecules.

The second paper discusses a series of N-(Pyridin-3-yl)benzamides, which are structurally related to the compound of interest. These benzamides were evaluated for their inhibitory activity against human enzymes, suggesting that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide could also be of pharmacological interest, potentially as an enzyme inhibitor.

科学研究应用

化学合成和修饰

与N-((3-(呋喃-3-基)吡嗪-2-基)甲基)-3-(吡啶-2-氧基)苯甲酰胺相关的化合物的合成和化学修饰已在各种研究中得到探讨。例如,Brown 和 Cowden (1982) 讨论了杂环化合物的合成,包括具有呋喃-3-基和吡嗪-2-基取代基的化合物,这些化合物与 N-((3-(呋喃-3-基)吡嗪-2-基)甲基)-3-(吡啶-2-氧基)苯甲酰胺的化学结构相关(Brown & Cowden, 1982)。类似地,El'chaninov 等人。(2018) 通过各种化学反应合成了呋喃的衍生物,呋喃是该化合物结构中的一个关键组分(El'chaninov, Aleksandrov, & Stepanov, 2018)。

生物学和药理学研究

在生物学和药理学研究领域,已经对与 N-((3-(呋喃-3-基)吡嗪-2-基)甲基)-3-(吡啶-2-氧基)苯甲酰胺结构相似的化合物进行了研究。例如,Zhou 等人。(2008) 设计了一种具有吡啶-3-基嘧啶-2-基氨基结构的化合物,展示了其作为组蛋白脱乙酰酶抑制剂的潜力,在癌症治疗中具有应用前景(Zhou et al., 2008)。此外,Srinivasarao 等人。(2020) 合成了具有吡嗪-2-羰基成分的苯甲酰胺衍生物用于抗结核应用,证明了结构相似的化合物在解决传染病方面的潜力(Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020)。

化学相互作用和反应

对含有 N-((3-(呋喃-3-基)吡嗪-2-基)甲基)-3-(吡啶-2-氧基)苯甲酰胺结构元素的化合物的化学相互作用和反应的研究也很重要。Lu 和 Lin (2002) 综述了含有 C、N 和 O 的分子与 Si 表面的反应,提供了对类似于 N-((3-(呋喃-3-基)吡嗪-2-基)甲基)-3-(吡啶-2-氧基)苯甲酰胺的分子机理方面的见解(Lu & Lin, 2002)。

抗病毒研究

在抗病毒研究中,已经探索了与 N-((3-(呋喃-3-基)吡嗪-2-基)甲基)-3-(吡啶-2-氧基)苯甲酰胺结构相关的化合物。Hebishy 等人。(2020) 对基于苯甲酰胺的氨基吡唑的研究揭示了对禽流感病毒的显着抗病毒活性,突出了类似化学结构在病毒学研究中的相关性(Hebishy, Salama, & Elgemeie, 2020)。

属性

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-21(15-4-3-5-17(12-15)28-19-6-1-2-8-23-19)25-13-18-20(24-10-9-22-18)16-7-11-27-14-16/h1-12,14H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLRPQMTLZEHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)

amino}cyclobutan-1-ol](/img/structure/B2538599.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)

![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)

![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)

![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)